4-(1h-1,2,3,4-Tetrazol-5-yl)oxan-4-amine
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C6H11N5O It is a derivative of tetrazole and oxane, featuring a tetrazole ring attached to an oxane ring with an amine group at the 4-position
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s worth noting that tetrazole compounds can substitute the carboxylic group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may affect multiple biochemical pathways.
Pharmacokinetics
It is suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This implies that 4-(2H-tetrazol-5-yl)oxan-4-amine may have good bioavailability.
Result of Action
Given the wide range of biological properties associated with tetrazole derivatives , it can be inferred that 4-(2H-tetrazol-5-yl)oxan-4-amine may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that certain tetrazole-based frameworks show good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
4-(2H-tetrazol-5-yl)oxan-4-amine can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Cellular Effects
It is known that this compound can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound has been synthesized and studied for its potential biological activities .
Dosage Effects in Animal Models
It is known that this compound has been synthesized and studied for its potential biological activities .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine typically involves the reaction of tetrazole derivatives with oxane derivatives under specific conditions. One common method includes the use of 4-cyanobenzoic acid and copper cyanide in an organic solvent, followed by refluxing at 120°C for 18-20 hours . The reaction mixture is then acidified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but with a benzoic acid moiety instead of an oxane ring.
1-(1H-Tetrazol-5-yl)-1,2,3,4-Tetrahydroisoquinoline: Features a tetrahydroisoquinoline ring instead of an oxane ring.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring and a nitro group, differing significantly in structure and reactivity.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine is unique due to its combination of a tetrazole ring and an oxane ring with an amine group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c7-6(1-3-12-4-2-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAKKFLWRJLLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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